molecular formula C16H24N2O3 B2932468 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea CAS No. 1396807-74-1

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2932468
CAS RN: 1396807-74-1
M. Wt: 292.379
InChI Key: SSVFEDOJOCXUAX-UHFFFAOYSA-N
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Description

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are known to play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation.

Scientific Research Applications

Molecular Interaction Studies

  • Detection and Interaction with Analytes : N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism in its fluorescence properties, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions due to its anion-stabilizing capability and formation of strong hydrogen bonds (Bohne et al., 2005).
  • DNA Interaction : Schiff bases containing urea derivatives have been studied for their interaction with DNA, showing potential for applications in molecular biology and genetics (Ajloo et al., 2015).

Materials Science

  • Nonlinear Optical Materials : Configurationally locked polyene-based chromophores, related to urea derivatives, have been synthesized for nonlinear optical applications, indicating potential uses in optical devices and materials science (Kwon et al., 2006).

Chemical Synthesis and Environmental Studies

  • Synthesis of Novel Compounds : Studies have explored the synthesis of cyclic dipeptidyl ureas, offering insights into the creation of new chemical entities for further research and development (Sañudo et al., 2006).
  • Environmental Degradation of Pesticides : Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water highlight the environmental fate and potential ecological impacts of similar compounds (Gatidou & Iatrou, 2011).

Pharmacological and Biomedical Research

  • Urease Inhibitors : Research on urease inhibitors, including urea derivatives, emphasizes their potential for treating infections caused by urease-producing bacteria, suggesting a pharmacological application for related compounds (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

1-(3-hydroxycyclohexyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-21-15-7-5-12(6-8-15)9-10-17-16(20)18-13-3-2-4-14(19)11-13/h5-8,13-14,19H,2-4,9-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVFEDOJOCXUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea

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